![molecular formula C18H17N3S B2411419 1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848992-68-7](/img/structure/B2411419.png)
1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Benzimidazole and its derivatives, such as pyrimido[1,2-a]benzimidazoles, are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various reagents . For instance, pyrimido[1,2-a]benzimidazoles can be synthesized by reacting ortho-phenylenediamines with benzaldehydes .Molecular Structure Analysis
Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
The chemistry of aza-heterocycles, including benzimidazoles, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .Scientific Research Applications
Medicine and Pharmacology
Benzimidazole derivatives are known for their remarkable medicinal and pharmacological properties . They are used in the treatment of several diseases, including as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .
Antidiabetic Agents
Benzimidazole derivatives have been recommended as potential antidiabetic agents .
Anticancer Drugs
Benzimidazole derivatives have been shown to be effective anticancer drugs . They have been used in the development of compounds for cancer therapy .
Antimicrobial Agents
Benzimidazole derivatives have been shown to possess very good antimicrobial activity .
Materials Chemistry
Benzimidazole derivatives have applications in materials chemistry . They are used in the synthesis of new materials with desired properties.
Electronics and Technology
Benzimidazole derivatives are used in electronics and technology . They are used in the development of new electronic devices and technologies.
Dyes and Pigments
Benzimidazole derivatives are used in the production of dyes and pigments . They are used to create a wide range of colors and shades.
Agriculture
Benzimidazole derivatives have applications in agriculture . They are used in the development of new pesticides and fertilizers.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, exhibit a wide range of biological activities including anticancer . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit G2/M phase arrest, indicating an interaction with cell cycle regulation .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, particularly those involved in cell proliferation and growth, contributing to their anticancer activity .
Result of Action
Given the anticancer activities of benzimidazole derivatives , it can be inferred that this compound may induce changes at the molecular and cellular level that inhibit cancer cell proliferation and growth.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Future Directions
properties
IUPAC Name |
2-ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-4-10-22-18-13(5-2)12(3)14(11-19)17-20-15-8-6-7-9-16(15)21(17)18/h4,6-9H,1,5,10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHCIOXSHUZPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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